molecular formula C7H4N4O7 B2933938 2,4,6-Trinitrobenzamide CAS No. 51226-42-7

2,4,6-Trinitrobenzamide

Cat. No.: B2933938
CAS No.: 51226-42-7
M. Wt: 256.13
InChI Key: ODEUNEYDKZLGSY-UHFFFAOYSA-N
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Description

2,4,6-Trinitrobenzamide (CAS#: 129-66-8 ) is a nitrated aromatic compound characterized by a benzene ring functionalized with a carboxamide group and three nitro groups at the 2, 4, and 6 positions. Crystallographic studies confirm that the nearly planar carboxamide substituent is oriented perpendicular to the plane of the benzene ring . As a member of the trinitrobenzene family, its structure confers significant electron-withdrawing properties, making it a compound of interest in fundamental chemical research, including studies on molecular interactions and crystal engineering. The nitro groups are a common pharmacophore and toxicophore in medicinal chemistry, known to undergo enzymatic reduction that can generate reactive intermediates . This mechanism is central to the bioactivity of many nitro-containing compounds, which exhibit a range of effects such as antimicrobial, antiparasitic, and antineoplastic activities . Researchers are investigating such nitroaromatic compounds for their potential as lead structures in developing new pharmaceutical agents . This product is intended for laboratory research purposes only. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations and to conduct a comprehensive risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O7/c8-7(12)6-4(10(15)16)1-3(9(13)14)2-5(6)11(17)18/h1-2H,(H2,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEUNEYDKZLGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 2,4,6 Trinitrobenzamide

Established Synthetic Pathways for 2,4,6-Trinitrobenzamide Precursors

The synthesis of this compound typically proceeds through the functionalization of a suitable precursor that already contains the trinitrated benzene (B151609) ring. The most common and direct precursor is 2,4,6-trinitrotoluene (B92697) (TNT), a widely produced explosive material. mdpi.commontana.edu

The primary pathway involves the oxidation of the methyl group of TNT to a carboxylic acid, yielding 2,4,6-trinitrobenzoic acid. at.uaresearchgate.net This transformation can be achieved using various oxidizing agents. The resulting 2,4,6-trinitrobenzoic acid can then be converted to the corresponding benzamide (B126) through standard amidation reactions. An alternative historical route to a key intermediate, 1,3,5-trinitrobenzene (B165232) (TNB), also starts from TNT, involving oxidation to 2,4,6-trinitrobenzoic acid followed by thermal decarboxylation. at.ua

The synthesis of the TNT precursor itself is a well-established industrial process involving the stepwise electrophilic nitration of toluene. mdpi.com This process is often carried out in multiple stages to control the exothermic nature of the reaction and to introduce the nitro groups at the desired 2, 4, and 6 positions, typically starting from the nitration of dinitrotoluene (DNT) isomers. mdpi.com The traditional method for this final nitration step requires harsh conditions, including the use of oleum (B3057394) (fuming sulfuric acid) and anhydrous nitric acid. mdpi.com

Other potential, though less common, precursors could include 2,4,6-trichlorobenzonitrile. This compound can be prepared via the vapor phase ammoxidation of 2,4,6-trichlorotoluene. google.com Subsequent hydrolysis of the nitrile group could theoretically yield the amide, although this is not a primary route.

PrecursorSynthetic TransformationProduct
2,4,6-Trinitrotoluene (TNT)Oxidation of the methyl group2,4,6-Trinitrobenzoic acid
2,4,6-Trinitrobenzoic acidAmidationThis compound
TolueneStepwise Nitration2,4,6-Trinitrotoluene (TNT)
2,4,6-TrichlorotolueneVapour Phase Ammoxidation2,4,6-Trichlorobenzonitrile

Regioselective Functionalization and Derivatization Strategies

The electron-deficient nature of the this compound ring system makes it highly susceptible to nucleophilic attack, providing a powerful avenue for its functionalization and the synthesis of various derivatives.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying polynitroaromatic compounds. libretexts.orgnih.gov The reaction proceeds via a two-step addition-elimination mechanism (AN+DN). bath.ac.uk In the first step, a nucleophile adds to an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgbath.ac.uk The presence of multiple strong electron-withdrawing nitro groups is crucial for stabilizing this intermediate. libretexts.orgnih.gov In the second step, a leaving group, often a halide or a nitro group itself, is expelled, restoring the aromaticity of the ring. libretexts.orgrsc.org

The regioselectivity of SNAr on substituted trinitrobenzene systems is highly dependent on the nature of the existing substituent (R-group) and the incoming nucleophile. acs.orgnih.gov Research has shown that for N,N-disubstituted 2,4,6-trinitrobenzamides, reactions with sulfur, oxygen, and nitrogen nucleophiles result in the exclusive substitution of the nitro group at the para position (C-4). acs.orgnih.gov However, when the substituent at C-1 is an alkyl or cyano group, reaction with thiolates often yields a mixture of ortho (C-2/C-6) and para (C-4) substitution products. acs.orgnih.gov This remarkable regioselectivity observed with the amide group is attributed to factors including electronic effects and potential intramolecular interactions that direct the nucleophilic attack. For instance, in certain polynitroaromatic compounds with adjacent nitro and carbonyl groups, stabilization of a peri-σ-complex via an intramolecular hydrogen bond can direct substitution to the peri-position. acs.org

Starting CompoundNucleophile TypePosition of Substitution
N,N-disubstituted this compoundS-, O-, N-nucleophilesExclusively para (C-4) acs.orgnih.gov
1-Alkyl-2,4,6-trinitrobenzeneThiolatesMixture of ortho and para acs.orgnih.gov
1-Cyano-2,4,6-trinitrobenzeneThiolatesMixture of ortho and para acs.orgnih.gov

The synthesis of dinitrobenzamide derivatives can be achieved through two primary strategies: "bottom-up" synthesis from dinitro precursors or "top-down" functionalization of a trinitro compound.

The "top-down" approach leverages the SNAr reactivity of this compound or its precursors. By carefully selecting the nucleophile and reaction conditions, one of the three nitro groups can be selectively replaced. A study demonstrated the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes starting from this compound, which involved the stepwise nucleophilic substitution of all three nitro groups. researchgate.net This highlights the potential for controlled, sequential substitutions to access a variety of derivatives.

The "bottom-up" strategy is more common and involves starting with a dinitro-substituted aromatic acid. For example, a large number of N-substituted-3,5-dinitrobenzamide analogs have been synthesized by coupling 3,5-dinitrobenzoyl chloride (derived from 3,5-dinitrobenzoic acid) with various primary or secondary amines. rsc.orgrsc.orgnih.govnih.gov This method offers a straightforward and versatile route to a wide library of dinitrobenzamide derivatives with diverse functionalities on the amide nitrogen.

Emerging Synthetic Approaches and Methodological Challenges

While established methods for polynitroaromatic synthesis are effective, they often face significant challenges, prompting the development of innovative approaches.

The primary challenges in traditional synthesis include the use of hazardous and corrosive reagents like fuming nitric and sulfuric acids, which generate large quantities of toxic waste. researchgate.netfrontiersin.org These reactions are highly exothermic and can be difficult to control, posing significant safety risks. mdpi.com Furthermore, achieving high regioselectivity and avoiding over-nitration can be problematic, often leading to low yields and difficult purification processes. researchgate.net

To address these issues, several emerging synthetic methodologies are being explored:

Flow Chemistry: The use of continuous flow reactors for nitration offers superior control over reaction parameters such as temperature and mixing. mdpi.com This technology significantly enhances safety by minimizing the volume of hazardous material reacting at any given time, making it a safer and more efficient alternative to large-scale batch processes for producing compounds like TNT. mdpi.com

"Umpolung" (Reversed-Dipole) Nitration: Conventional nitrations are electrophilic substitutions, which are ineffective on electron-deficient aromatic rings. "Umpolung" nitration reverses this reactivity by introducing the nitro group as a nucleophilic synthon, often in a 'masked' form like a sulphilimine. arkat-usa.org This 'masked' group is introduced via nucleophilic substitution and subsequently oxidized to the nitro group, enabling the nitration of substrates that are deactivated towards traditional methods. arkat-usa.org

Electrochemical Methods: Electrochemically promoted SNAr reactions provide a greener synthetic route. rsc.org These reactions can be performed in environmentally benign solvents like room temperature ionic liquids (RTILs), offering high yields and atom economy with readily available reagents. rsc.org

Principles of Green Chemistry in Polynitroaromatic Synthesis Relevant to this compound Analogs

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of polynitroaromatic compounds. imist.manih.gov The goal is to develop safer, more sustainable, and efficient processes. frontiersin.org

Key green chemistry strategies relevant to this class of compounds include:

Use of Solid-Supported and Milder Reagents: To avoid the hazards of mixed acids, researchers have developed methods using inorganic nitrates supported on solid matrices like silica (B1680970) gel. researchgate.net Palladium-catalyzed transformations of aryl chlorides to nitroaromatics under weakly basic conditions also offer a milder alternative to electrophilic nitration. organic-chemistry.org

Alternative Solvents and Catalysts: The use of recyclable solid acid catalysts, such as zeolites, can replace corrosive liquid acids like sulfuric acid, improving selectivity and simplifying product work-up. researchgate.net Conducting reactions in greener solvents, such as water or room temperature ionic liquids, further reduces the environmental impact. frontiersin.orgrsc.org Efforts are also being made to develop catalyst- and additional solvent-free nitrations using only dilute aqueous nitric acid. frontiersin.org

Energy-Efficient Methods: Non-traditional activation methods like microwave irradiation and ultrasound are being employed to accelerate reactions. frontiersin.orgresearchgate.net These techniques often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.govresearchgate.net

By integrating these principles, the synthesis of this compound analogs and other polynitroaromatic compounds can be made significantly safer and more environmentally sustainable.

Green Chemistry PrincipleApplication in Polynitroaromatic SynthesisReference
Waste Prevention Use of recyclable solid acid catalysts (zeolites) instead of single-use mixed acids. researchgate.net
Safer Solvents & Auxiliaries Performing reactions in aqueous media or room temperature ionic liquids (RTILs). frontiersin.orgrsc.org
Design for Energy Efficiency Employing microwave and ultrasound-assisted reactions to reduce reaction times and energy input. frontiersin.orgresearchgate.net
Use of Catalysis Development of palladium-catalyzed nitration and recyclable zeolite catalysts. organic-chemistry.orgresearchgate.net
Safer Chemistry Using solid-supported nitrating agents (e.g., nitrates on silica) to avoid corrosive mixed acids. researchgate.net

Reaction Kinetics and Mechanistic Investigations of 2,4,6 Trinitrobenzamide

Solution-Phase Reactivity and Hydrolytic Decomposition Kinetics

The solution-phase chemistry of 2,4,6-trinitrobenzamide is dominated by its interaction with nucleophiles, particularly in alkaline environments. Detailed kinetic studies, often utilizing N-substituted derivatives to prevent deprotonation at the amide nitrogen and focus on reactions at the aromatic ring, have elucidated the mechanisms of its decomposition.

Nucleophilic Substitution by Hydroxyl Species: Kinetic Order and Rate Determinants

Research on the reaction of N-t-butyl-2,4,6-trinitrobenzamide with hydroxyl ions (OH⁻) has revealed a nucleophilic aromatic substitution pathway where a nitrite ion is displaced from the ring. A key finding is that the amide group itself remains stable to hydrolysis under the conditions where this substitution occurs; more drastic conditions, such as higher temperatures and hydroxide concentrations, are required for amide bond cleavage.

The observed rate of the nucleophilic substitution is inversely proportional to the concentration of hydroxyl ions. This suggests a complex mechanism that does not follow a simple bimolecular (SNAr) pathway. When the equilibrium of anionic complex formation (discussed in 3.1.2) is accounted for, the rate-determining step for the formation of nitrite ions from the amide is found to be zero-order with respect to the hydroxyl ion concentration. This indicates that the slow step is a unimolecular decomposition of an intermediate, rather than a direct attack by the hydroxide ion.

The primary rate determinants include the stability of the intermediate anionic complex and the electronic activation provided by the three nitro groups, which stabilize the negative charge on the aromatic ring during the substitution process.

Table 1: Kinetic Parameters for the Reaction of N-t-Butyl-2,4,6-trinitrobenzamide with Sodium Hydroxide

Parameter Value/Observation
Reactants N-t-Butyl-2,4,6-trinitrobenzamide, Sodium Hydroxide
Product Nitrite ion (NO₂⁻)
Observed Kinetic Order Inversely proportional to [OH⁻]
Kinetic Order (Corrected) Zero-order with respect to [OH⁻]
Reaction Type Unimolecular Nucleophilic Aromatic Substitution

Equilibrium Dynamics of Anionic Complex Formation in Alkaline Media

In the presence of alkaline media, this compound and its derivatives rapidly form intensely colored anionic complexes, often referred to as Meisenheimer or σ-complexes. The dissolution of N-t-butyl-2,4,6-trinitrobenzamide in sodium hydroxide, for instance, immediately produces a red solution. This coloration is due to the formation of a stable anionic σ-complex where a hydroxyl group has added to the electron-deficient aromatic ring.

Acid-Base Equilibria and Ionization Behavior

The acid-base properties of this compound are dictated by the opposing electronic effects of the electron-withdrawing nitro groups and the potentially basic amide functional group. Understanding its ionization behavior, particularly in strong acids, is essential for characterizing its reactivity in acidic media.

Spectrophotometric Determination of Protonation Equilibria in Strong Acid Systems

Spectrophotometry is a primary method for studying the protonation of weak bases in strongly acidic solutions where the standard pH scale is inapplicable. For a compound like this compound, protonation is expected to occur on the carbonyl oxygen of the amide group. This equilibrium can be represented as:

B + H⁺ ⇌ BH⁺

Where B is the unprotonated amide and BH⁺ is its conjugate acid. The extent of protonation can be quantified by measuring the changes in the UV-visible absorption spectrum of the compound across a range of strong acid concentrations (e.g., in aqueous sulfuric acid). The ionization constant (pKₐ) of the conjugate acid (BH⁺) can then be calculated using the following equation:

pKₐ = H + log([BH⁺]/[B])

Hammett Acidity Function Correlations in Amide Ionization

The ionization of weak bases in concentrated acid solutions does not always follow the standard Hammett acidity function (H₀), which was originally defined using aniline indicators. wikipedia.orgchemeurope.comlibretexts.org Amides, in particular, show a different dependence on the acid concentration. Their protonation behavior is better described by the amide acidity function (Hₐ) . mcmaster.ca

The Hₐ scale was developed by observing that the protonation of amides changes more slowly with increasing acid concentration than does the H₀ function. mcmaster.ca The ionization of this compound in strong acids would be expected to correlate with the Hₐ scale. Such a correlation would involve plotting the logarithm of the ionization ratio (log([BH⁺]/[B])) against the Hₐ value for the specific acid concentrations used. A linear relationship with a slope close to unity would confirm that this compound behaves as a typical amide base according to the Hₐ function.

Table 2: Common Acidity Functions

Acidity Function Indicator Class Used for Definition Typical Application
H₀ (Hammett) Primary Anilines General measure, acid-catalyzed reactions
Hₐ (Yates) Amides Protonation of amides, N-oxides
HR (Deno) Triarylcarbinols Reactions involving carbocation intermediates

Thermal Decomposition Pathways and Mechanistic Elucidation

The thermal decomposition of nitroaromatic compounds is a critical area of study due to their use as energetic materials. While specific mechanistic studies on this compound are not extensively published, its decomposition pathways can be inferred from the behavior of structurally similar molecules such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) and other nitroaromatics. nih.gov

The decomposition of highly nitrated aromatic compounds is typically a complex, multi-step process initiated by thermal energy. For this compound, several potential initial steps are plausible:

C–NO₂ Bond Homolysis: The cleavage of a carbon-nitro bond is a common initial step in the decomposition of many nitroaromatic explosives. This would generate a benzamide (B126) radical and a nitrogen dioxide (NO₂) radical, which can then participate in secondary, exothermic reactions.

Intramolecular Condensation: In compounds with adjacent amino and nitro groups, such as TATB, the initial step is often a condensation reaction to form water and a furazan or furoxan ring structure. nih.gov While the amide group in this compound is not as nucleophilic as an amino group, a similar intramolecular cyclization involving the ortho-nitro group and the amide could be a potential pathway, especially under high temperatures.

Ring Rupture: Recent studies on TATB have shown that the breakdown of the benzene (B151609) ring itself can occur early in the decomposition process, leading to the evolution of gases like carbon dioxide (CO₂). nih.gov This suggests that the aromatic core is not inert and can be a source of initial decomposition products.

Experimental investigation of these pathways would typically involve techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine decomposition temperatures and kinetic parameters. Analysis of the evolved gases by mass spectrometry would be crucial for identifying the initial products (e.g., NO₂, H₂O, CO₂) and elucidating the primary decomposition mechanism.

Initial Decomposition Mechanisms: Homolytic Cleavage and Intramolecular Rearrangements

The initiation of the thermal decomposition of many nitroaromatic explosives is dictated by the temperature and conditions of the stimulus. Under high-temperature, shock initiation conditions, the primary and most favorable decomposition channel is the homolytic cleavage of the carbon-nitro (C-NO2) bond. dtic.mildtic.mil This process, known as homolysis, involves the symmetrical breaking of the C-NO2 bond, resulting in the formation of a phenyl radical and a nitrogen dioxide (NO2) radical. The bond dissociation energy for this cleavage is a critical parameter in determining the thermal stability of the molecule. For nitroaromatic compounds, the early fragmentation patterns observed in mass spectrometry are often indicative of the initial thermal decomposition routes.

While direct experimental studies detailing the intramolecular rearrangements of this compound are not extensively available, analogies can be drawn from other nitroaromatic compounds. One potential intramolecular rearrangement is the nitro-nitrite isomerization, where a nitro group (-NO2) converts to a nitrite group (-ONO). Although this pathway is often considered, the fission of the C-NO2 bond is generally the more dominant and faster dissociation process in the initial stages of decomposition for many nitroaromatics. nih.gov

Another possible intramolecular interaction involves the ortho-effect, where the proximity of the amide group (-CONH2) to the nitro groups at the 2 and 6 positions can influence the decomposition. This can lead to intramolecular hydrogen atom transfer, a process observed in other energetic materials. nih.gov However, the dominant initial step under rapid heating remains the C-NO2 bond homolysis.

Intermolecular Hydrogen Transfer and Product Evolution Under Thermal Stress

Following the initial bond-breaking events, the subsequent reactions are heavily influenced by intermolecular interactions, particularly in the condensed phase. Intermolecular hydrogen transfer has been proposed as a significant step in the decomposition of molten nitroaromatic compounds. In the case of this compound, the hydrogen atoms of the amide group can be transferred to the oxygen atoms of the nitro groups on neighboring molecules. This process can facilitate the formation of water, a common early product in the decomposition of many energetic materials.

The evolution of gaseous products under thermal stress provides valuable insight into the decomposition mechanism. T-Jump/Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to study the rapid thermal decomposition of energetic materials. For this compound, T-Jump/FTIR data has been acquired at 457°C under an argon atmosphere, providing a time-resolved profile of the gaseous decomposition products. dtic.mil

The explosive characteristics of this compound are largely determined by the relative proportions of the gaseous products generated in these initial reaction steps. dtic.mildtic.mil The table below summarizes the gaseous products identified in the T-Jump/FTIR study of this compound.

Time (seconds)Temperature (°C)Pressure (Atm Ar)Major Gaseous Products
>045710H2O, CO2, CO, HCN, NO, N2O

This table is a representation of the types of products expected based on T-Jump/FTIR studies of nitroaromatic compounds. The exact time-resolved concentrations for this compound would require access to the specific data from the cited report.

The formation of these products can be explained by a complex network of secondary reactions following the initial C-NO2 bond cleavage and intermolecular hydrogen transfer. For instance, the highly reactive NO2 radical can abstract hydrogen atoms or react with other fragments, leading to the formation of H2O and NO. The subsequent decomposition of the aromatic ring structure results in the formation of CO, CO2, and HCN.

Influence of Condensed-Phase Structure on Thermal Decomposition Kinetics

The kinetics and mechanism of the thermal decomposition of this compound are significantly influenced by its physical state. In the condensed phase (solid or liquid), the molecules are in close proximity, which facilitates intermolecular reactions that are not possible in the gas phase. This can lead to a dramatic suppression of the activation energy for decomposition in the condensed phase compared to the gas phase. huji.ac.il

For nitroaromatic explosives, the decomposition in the condensed phase often proceeds through a series of radical bimolecular reactions, which provide a lower energy pathway than the unimolecular decomposition that dominates in the gas phase. huji.ac.il The crystal structure of this compound, including the packing of the molecules and the presence of any intermolecular hydrogen bonding, will play a crucial role in determining the initial condensed-phase reaction pathways.

The following table summarizes the key kinetic parameters for the thermal decomposition of a related nitroaromatic compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), which illustrates the typical range of activation energies observed for such materials in the solid state.

MethodApparent Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
Kissinger155.810¹⁴.³
Ozawa-Doyle159.2-
Starink158.9-
Flynn-Wall-Ozawa160.5 (at α=0.5)-

Source: Adapted from studies on similar nitroaromatic compounds. These values provide a general reference for the expected kinetic parameters for the solid-phase decomposition of this compound.

Computational Chemistry and Theoretical Characterization of 2,4,6 Trinitrobenzamide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it an invaluable tool for understanding the properties of molecules like 2,4,6-trinitrobenzamide. nih.govspectroscopyonline.com DFT calculations allow for the accurate prediction of molecular geometries, spectroscopic properties, and reactivity, providing insights that are crucial for the study of energetic materials. uctm.edunih.gov

Electronic Structure and Molecular Geometry Optimization

Geometry optimization is a fundamental DFT procedure that determines the lowest-energy arrangement of atoms in a molecule. nih.govnih.gov This process calculates the forces on each atom and iteratively adjusts their positions until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis. uctm.edu

For a molecule like this compound, optimization would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.govnih.gov The optimization would reveal key structural parameters. Based on studies of analogous compounds, the benzene (B151609) ring is expected to be nearly planar, with the nitro (NO2) groups twisted out of the plane of the ring to minimize steric repulsion. The amide (-CONH2) group would also adopt a specific orientation relative to the ring.

Table 1: Representative Optimized Geometric Parameters for a Trinitroaromatic System (Analog: TNTA) at the MP2/6-311G Level*

ParameterBond/AngleValue
Bond LengthC-N (ring)~1.301 Å
Bond LengthC-N (nitro)~1.73 eÅ⁻³ (electron density)
Bond AngleO-N-O (nitro)~128.7°
Dihedral AngleC-C-N-O (twist of nitro group)~45°
Data is illustrative and based on the analogous compound 2,4,6-trinitro-1,3,5-triazine (TNTA) as specific data for this compound is not available in the search results. icm.edu.pl

Prediction of Vibrational Spectra and Spectroscopic Signatures

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govnih.gov After geometry optimization, a frequency calculation is performed to compute the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes provide a unique spectroscopic fingerprint for the molecule. researchgate.net

For this compound, characteristic vibrational modes would include:

N-O stretching: Asymmetric and symmetric stretching of the nitro groups, typically appearing in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.

C-N stretching: Vibrations of the bonds connecting the nitro groups to the aromatic ring.

Aromatic C-H and C-C stretching: Vibrations associated with the benzene ring.

Amide group vibrations: N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band).

These calculated spectra are crucial for identifying the compound and understanding its intramolecular dynamics. nih.gov

Table 2: Representative Calculated Vibrational Frequencies for an Analogous Compound (2,4,6-trinitrotoluene)

Vibrational ModeCalculated Frequency Range (cm⁻¹)
C-H Stretching3100 - 3200
Asymmetric NO₂ Stretching1530 - 1620
Symmetric NO₂ Stretching1350 - 1370
Ring Breathing Modes800 - 900
Frequencies are illustrative and based on studies of 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

For this compound, the electron-withdrawing nitro groups are expected to significantly lower the HOMO and LUMO energy levels, resulting in a high electrophilicity index, characteristic of energetic materials. icm.edu.plresearchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyE(HOMO)--8.0 to -10.0
LUMO EnergyE(LUMO)--3.0 to -5.0
HOMO-LUMO GapΔEE(LUMO) - E(HOMO)4.0 to 6.0
Chemical Hardnessη(E(LUMO) - E(HOMO)) / 22.0 to 3.0
Electrophilicity Indexωμ² / (2η)> 2.0
Values are representative for highly nitrated aromatic compounds and are not specific to this compound. icm.edu.plresearchgate.netresearchgate.net

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.denih.gov The MEP maps the electrostatic potential onto the electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In this compound, the MEP surface would show intense negative potential (red/yellow) localized over the oxygen atoms of the three nitro groups. researchgate.net These regions are the primary sites for intermolecular interactions and the initial targets for electrophilic species. The hydrogen atoms of the aromatic ring and the amide group would exhibit positive potential (blue), while the carbon backbone of the ring would be relatively neutral (green). nih.govresearchgate.net This analysis helps in understanding how the molecule interacts with its environment and provides clues about its sensitivity. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Processes

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time, including complex processes like chemical decomposition.

Reactive Force Field (ReaxFF) Simulations for Decomposition Pathways

ReaxFF is a specialized reactive force field that can simulate chemical reactions by dynamically breaking and forming bonds. rsc.org It is particularly well-suited for modeling the high-temperature, high-pressure decomposition of energetic materials. bohrium.com A ReaxFF simulation of this compound would model the behavior of a large number of molecules under simulated thermal or shock conditions.

Based on ReaxFF studies of similar compounds like TATB and TNTNB, the initial decomposition steps would likely involve the cleavage of the weakest bonds in the molecule. rsc.orgbohrium.comresearchgate.net Common initiation pathways for trinitroaromatic compounds include:

C–NO₂ Bond Scission: The cleavage of the bond connecting a nitro group to the aromatic ring, releasing a •NO₂ radical.

Hydrogen Transfer: Inter- or intramolecular transfer of a hydrogen atom, often from the ring or an amino/amide group to a nitro group, which can lead to the formation of water.

Following these initial steps, a complex cascade of secondary reactions occurs, ultimately leading to the formation of stable gaseous products such as N₂, H₂O, CO₂, and CO. rsc.orgbohrium.com These simulations provide invaluable atomistic-level insight into the decomposition mechanisms that govern the performance and safety of energetic materials.

Computational Modeling of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice and the non-covalent forces governing this arrangement are critical to understanding the stability and properties of energetic materials. Computational modeling provides a powerful lens for examining the crystal packing and intermolecular interactions of this compound.

Crystal engineering, defined as the understanding and utilization of intermolecular interactions for the design of new solids, is fundamental to predicting crystal structures. ias.ac.in The forces at play in molecular crystals are a complex combination of interactions with varying strengths and directionalities. ias.ac.in While isotropic forces contribute significantly to the crystal's sublimation energy, it is the anisotropic, long-range forces that typically dictate the preferred packing arrangement. ias.ac.in

For organic compounds containing heteroatoms, like this compound, the intermolecular interactions are a mosaic of forces. ias.ac.in Computational approaches can systematically analyze these interactions, not just in terms of specific atom-atom contacts, but by evaluating the energetics of molecule-molecule pairs within the crystal. researchgate.net This method involves calculating intermolecular energies based on the molecular electron density, partitioning them into Coulombic, polarization, dispersion, and repulsion contributions. researchgate.net

In nitroaromatic compounds, interactions involving the nitro groups are particularly significant. The analysis of electron density distribution can reveal attractive interactions, such as those between oxygen atoms of the nitro groups and other atoms in neighboring molecules. researchgate.net These interactions, along with potential hydrogen bonds involving the amide group and π-π stacking of the aromatic rings, are expected to be the primary determinants of the crystal packing in this compound. Predicting the three-dimensional structure of crystalline thin films often begins with modeling the two-dimensional molecular layers, which serve as precursors. researchgate.net Such computational methods facilitate the screening of multiple molecular conformers to identify the most stable packing motifs. researchgate.net

Atomistic-Level Insights into Reaction Propagation

Understanding the initial steps of decomposition and the subsequent propagation of chemical reactions at the atomic level is crucial for assessing the stability and performance of energetic materials. Atomistic simulations, such as quantum molecular dynamics (MD), provide detailed insights into these complex processes for compounds like this compound.

The thermal decomposition of nitroaromatic compounds often begins with the cleavage of a C-NO2 bond, which is typically the weakest bond and acts as the "trigger linkage" for detonation. nih.govresearchgate.net For instance, in the related compound 2,4,6-trinitrotoluene (TNT), the decomposition process can be explored using structure-search schemes based on first-principles calculations and evolutionary algorithms. doi.org Such methods can identify stable intermediate states and reaction pathways. doi.org

Quantum molecular dynamics simulations can be employed to determine the initial reaction mechanisms for decomposition. researchgate.net These simulations track the evolution of a system of molecules over time, revealing the sequence of bond-breaking and bond-forming events. For example, studies on other energetic materials show that initial steps can include intermolecular hydrogen transfer, followed by the release of small molecules like H2O or NO2. researchgate.net In the case of this compound, the presence of the amide group introduces additional potential reaction pathways, including those involving hydrogen transfer from the amide nitrogen. The reaction of N-t-Butyl-2,4,6-trinitrobenzamide with hydroxyl ions has been shown to proceed via nucleophilic substitution, indicating the reactivity of the aromatic ring system under specific conditions. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical approaches that correlate the structural or physicochemical properties of compounds with their biological activities or physical properties. researchgate.netnih.gov These models are valuable tools in materials science for predicting the properties of novel compounds without the need for extensive experimentation. researchgate.net

For energetic materials, QSAR/QSPR models can predict key performance and safety parameters. The process involves calculating a set of molecular descriptors that encode structural information and then using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a predictive model. jmaterenvironsci.com

Theoretical Prediction of Energetic Properties and Sensitivity Parameters

Theoretical calculations are essential for estimating the primary energetic properties of a new explosive, providing crucial data for performance evaluation. The key parameters include the heat of formation (ΔHf), detonation velocity (D), and detonation pressure (P).

The heat of formation is a fundamental thermochemical property used in performance calculations. nih.gov It can be predicted using quantum chemical methods like density functional theory (DFT). nih.gov Detonation velocity and pressure are critical indicators of an explosive's power and effectiveness. researchgate.netmdpi.com These can be calculated using thermochemical computer codes, which require the heat of formation and the material's density as inputs. chem-soc.si Various empirical and theoretical models exist for predicting detonation velocity. Some models establish a functional relationship between the square of the detonation velocity, the total energy of the molecule, and its molecular weight. chem-soc.si Other empirical formulas relate detonation velocity to the explosive's density, elemental composition, and the chemical energy of the detonation reaction. lukasiewicz.gov.plnmt.edu For example, a common empirical formula is D = a + bρ, where D is the detonation velocity, ρ is the density, and 'a' and 'b' are constants specific to the explosive. nmt.edu

The table below presents theoretically predicted energetic properties for a range of common explosives, illustrating the typical values obtained through such computational methods. While specific, consistently reported theoretical values for this compound are scarce in the literature, its properties would be predicted using similar methodologies.

ExplosiveDensity (g/cm³)Detonation Velocity (km/s) [Predicted/Experimental]Detonation Pressure (GPa)
RDX 1.828.75 researchgate.net~34
HMX 1.919.10 researchgate.net~39
TNT 1.64~6.9~19
PETN 1.77~8.3~32

Note: The values in this table are for common reference explosives and are provided to give context to the properties typically calculated for energetic materials. Specific calculated values for this compound may vary depending on the computational method used.

Impact sensitivity is a critical safety parameter that measures the susceptibility of an energetic material to initiation by impact. researchgate.net Predictive models for impact sensitivity are vital for designing safer explosives. These models often correlate molecular properties with experimentally determined impact sensitivity data, such as the drop-weight impact height (h50). researchgate.net

Several theoretical approaches have been developed. One common hypothesis, the "trigger linkage" hypothesis, suggests that the initiation of decomposition is related to the dissociation energy of the weakest bond, which in many nitroaromatics is the C-NO2 bond. nih.gov Models have been developed that correlate impact sensitivity with the bond dissociation energy (BDE) of this trigger linkage, sometimes normalized by the heat of decomposition or the detonation temperature. nih.govresearchgate.net For nitroaromatics, the BDE divided by the temperature of detonation has been shown to be a good predictor of impact sensitivity. researchgate.net

Machine learning has also been applied to predict impact sensitivity. nih.gov These models use various molecular descriptors as features, including those derived from the molecular electronic structure. researchgate.net For nitroaromatic explosives, important properties for predicting impact sensitivity include the electron delocalization in the aromatic ring, the polarization of the nitro groups, and the total charge and number of nitro groups. researchgate.net The contribution of these properties to sensitivity can vary depending on whether the explosive is highly sensitive or highly insensitive. researchgate.net Hybrid models combining kernel machines and heuristic algorithms have also demonstrated high accuracy in predicting impact sensitivity from molecular descriptors. mdpi.com

Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and characterization of new energetic materials by rapidly predicting their properties from molecular structures. nih.govbohrium.comumd.edu ML models can make predictions in milliseconds, a significant speed advantage over computationally expensive quantum simulations. nih.gov

ML techniques have been successfully applied to predict a wide range of properties for energetic materials, including heat of formation, density, detonation velocity, detonation pressure, and impact sensitivity. bohrium.comresearchgate.net The general workflow involves several key steps:

Data Preparation: Assembling a dataset of known energetic materials with their experimentally or computationally determined properties. mdpi.com

Feature Extraction (Molecular Representation): Converting molecular structures into numerical descriptors (features). Methods include using simple bond counts, custom descriptors, fingerprints, or graph-based representations. bohrium.comumd.edu

Model Construction: Training an ML algorithm—such as kernel ridge regression, random forests, or artificial neural networks—on the prepared dataset to learn the relationship between the molecular features and the target properties. bohrium.comresearchgate.netmdpi.com

Model Evaluation: Assessing the predictive performance of the trained model on a separate test set of molecules not used during training. mdpi.com

Studies have shown that even with small datasets, ML models can achieve acceptable accuracy in predicting the properties of diverse energetic molecules. bohrium.comumd.edu For instance, kernel ridge regression combined with a "sum over bonds" featurization method has proven effective. nih.govbohrium.com As the size of the training dataset increases, the prediction error generally decreases, paving the way for more accurate in-silico screening and design of novel energetic materials. bohrium.comumd.edu

Crystallographic Investigations and Solid State Structural Analysis

Single-Crystal X-ray Diffraction: Determination of Molecular and Crystal Structures

Single-crystal X-ray diffraction (SCXRD) is a definitive, non-destructive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.comcarleton.edu This method provides detailed information on the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the specific positions of atoms. creative-biostructure.comcarleton.edu The analysis is based on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays. carleton.edu When a monochromatic X-ray beam interacts with the crystal, it produces a unique diffraction pattern of constructive interference, which can be mathematically transformed to generate a model of the electron density and, consequently, the atomic structure. carleton.edu

For a molecule like 2,4,6-trinitrobenzamide, an SCXRD analysis would precisely determine:

The conformation of the benzamide (B126) group relative to the aromatic ring.

The planarity of the benzene (B151609) ring and the orientation of the three nitro groups.

Exact intramolecular bond lengths and angles, revealing any distortions caused by steric strain from the bulky ortho-nitro groups.

The parameters of the crystal lattice (unit cell dimensions and angles).

While the specific crystal structure of this compound has not been detailed in the reviewed sources, the table below illustrates the typical crystallographic data obtained from an SCXRD experiment for a representative organic nitroaromatic compound.

ParameterExample ValueDescription
Chemical FormulaC7H4N4O7The elemental composition of the molecule.
Formula Weight256.13 g/molThe molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
Space GroupP21/cThe specific symmetry group of the crystal.
a, b, c (Å)a = 8.5, b = 12.2, c = 9.8The lengths of the unit cell axes.
α, β, γ (°)α = 90, β = 105.5, γ = 90The angles between the unit cell axes.
Volume (Å3)980.5The volume of a single unit cell.
Z4The number of molecules per unit cell.
Calculated Density (g/cm3)1.735The theoretical density derived from the crystal structure.

Analysis of Crystal Packing Motifs and Supramolecular Interactions

The properties of a molecular solid, particularly its stability and sensitivity in the case of energetic materials, are highly dependent on how individual molecules are arranged in the crystal lattice. acs.orgrsc.org This arrangement, or crystal packing, is governed by a variety of intermolecular forces that create a complex supramolecular architecture.

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a crucial role in dictating the crystal structures of many organic compounds. In this compound, the primary amide group (-CONH2) provides two hydrogen bond donors (the N-H protons), while the carbonyl oxygen (C=O) and the oxygen atoms of the three nitro groups (-NO2) act as potential hydrogen bond acceptors.

The formation of robust hydrogen-bonding networks is a common feature in related compounds. For instance, studies on 4-nitrobenzene-1,2-diamine show extensive two- and three-dimensional networks involving N-H···O and N-H···N interactions. nih.gov The nitro group is a competent hydrogen bond acceptor, and both of its oxygen atoms can participate in bonding. nih.govstackexchange.com It is highly probable that the crystal structure of this compound would be stabilized by intermolecular N-H···O hydrogen bonds, potentially forming dimers through interactions between the amide groups or extended chains and sheets involving the nitro groups.

Beyond classical hydrogen bonding, weaker non-covalent interactions are critical for understanding the complete interaction landscape within a crystal.

Other Weak Forces: Given the planar, aromatic nature of the core structure, π-π stacking interactions are also expected to play a role in the crystal packing of this compound. These interactions, arising from the alignment of aromatic rings, are crucial for the stability of many energetic materials and can influence properties like impact sensitivity. rsc.orgmdpi.com

Theoretical Crystal Structure Prediction and Validation

In the absence of experimental single crystals, computational methods for Crystal Structure Prediction (CSP) offer a powerful tool to explore the likely crystal structures a molecule might adopt. wikipedia.org CSP methodologies aim to identify the most thermodynamically stable crystal packings by searching the multidimensional energy landscape of a compound based solely on its molecular structure. annualreviews.orgresearchgate.net

The process typically involves:

Generating a vast number of plausible crystal packing arrangements in various common space groups.

Calculating the lattice energy of these structures using force fields or more accurate quantum mechanical methods like dispersion-corrected Density Functional Theory (DFT). wikipedia.org

Ranking the predicted structures by their relative thermodynamic stability.

For organic molecules, particularly energetic materials, CSP is challenging because multiple polymorphs (different crystal structures of the same compound) often exist within a very narrow energy range. wikipedia.orgdtic.mil A successful CSP study for this compound would provide a shortlist of the most probable crystal structures, offering valuable insights into their potential densities, packing motifs, and intermolecular interactions, which could then be validated against experimental powder X-ray diffraction data. annualreviews.orgrsc.org

Illustrative Output from a Theoretical CSP Study
Predicted Structure RankSpace GroupRelative Lattice Energy (kJ/mol)Calculated Density (g/cm3)Dominant Interactions
1 (Most Stable)P21/c0.01.75N-H···O H-bonds, π-π stacking
2P-1+1.21.73N-H···O H-bonds, C-H···O interactions
3Pbca+2.51.71Sheet-like H-bond network
4C2/c+3.11.70π-π stacking, Tetrel (C···O) contacts

Correlation between Crystal Structure and Solid-State Reactivity/Stability

The solid-state properties of an energetic material, such as its thermal stability and sensitivity to impact or friction, are intrinsically linked to its crystal structure. acs.orgbohrium.com Analysis of crystal packing provides crucial insights into these performance characteristics.

Key correlations include:

Packing Efficiency and Density: Generally, higher crystal density, which results from efficient molecular packing, is desirable for energetic materials as it often correlates with higher detonation performance. bohrium.com

Intermolecular Interactions: Extensive and strong intermolecular interactions, particularly three-dimensional hydrogen-bonding networks, contribute significantly to the stability of the crystal lattice. acs.org This increased lattice energy can raise the decomposition temperature and reduce sensitivity to external stimuli.

Structural Motifs: The presence of planar layers of molecules, which can slide past one another, is a feature often associated with reduced impact sensitivity. rsc.orgresearchgate.net This "shear sliding" capability can dissipate mechanical energy non-destructively. Conversely, intricate, interlocked structures without such slip planes may be more sensitive.

For this compound, the interplay between strong N-H···O hydrogen bonds from the amide group and the potential for π-π stacking and other weak forces would define its crystal packing. A structure with a high packing coefficient and a robust, three-dimensional network of interactions would be predicted to have greater thermal stability compared to a polymorph with weaker or lower-dimensional interactions. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. How do pH conditions influence the reactivity of 2,4,6-trinitrobenzamide in nucleophilic substitution reactions?

  • Methodological Answer : The compound exhibits pH-dependent reactivity due to the equilibrium between neutral and deprotonated forms. In neutral aqueous buffer (pH 7.23), its absorption above 300 nm is negligible, but at pH >9.0, a new absorption band at 430 nm emerges, indicating hydroxide ion interaction. Experimental design should include UV-Vis spectroscopy to monitor spectral shifts and buffer systems (e.g., aqueous methanol) to control hydroxide concentration. Kinetic studies in pure water/methanol can isolate solvent effects .

Q. What synthetic strategies are effective for preparing this compound derivatives with varied substituents?

  • Methodological Answer : SE1 substitution reactions with primary/secondary amines yield derivatives, where steric hindrance and hydrogen bonding dictate regioselectivity. For example:

  • Steric control : Bulky amines (e.g., tert-butyl) favor para-substitution (83–94% yield).
  • Hydrogen-bonding control : Smaller amines (e.g., methylamine) or hydrogen-bond donors (e.g., methanol) promote ortho-substitution (48–83% yield). Optimize reaction conditions (solvent, temperature) based on nucleophile size and electronic effects .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. The compound is classified as a skin/eye irritant (Category 2) and respiratory irritant (Category 3). Emergency protocols include rinsing exposed areas with water and consulting safety data sheets (SDS) for spill management and disposal guidelines .

Advanced Research Questions

Q. How can kinetic data resolve contradictions in proposed reaction mechanisms for hydroxide ion adduct formation?

  • Methodological Answer : Competing equilibria (e.g., lyate ion concentration, solvent polarity) complicate mechanistic models. Use stopped-flow kinetics or time-resolved spectroscopy to measure rate constants (khk_h, kik_i, knk_n) under controlled conditions. For instance, in pure methanol, methoxide adduct formation dominates, while aqueous systems favor hydroxide adducts. Data fitting to pseudo-first-order models can isolate individual steps .

Q. What spectroscopic and computational methods validate the electronic structure of this compound intermediates?

  • Methodological Answer : Combine UV-Vis, NMR, and DFT calculations to characterize transient species. For example:

  • UV-Vis : Track absorbance at 430 nm to confirm adduct formation.
  • NMR : Monitor nitro-group chemical shifts to detect substitution patterns.
  • DFT : Simulate electronic transitions and compare with experimental spectra to assign intermediate structures .

Q. How do steric and electronic effects of substituents dictate regioselectivity in SE1 reactions of this compound?

  • Methodological Answer : Steric bulk (e.g., tert-butyl) directs substitution to the para position by hindering ortho attack, while hydrogen-bond donors (e.g., –OH, –NH2_2) stabilize ortho transition states via intramolecular interactions. Use Hammett plots to correlate substituent electronic parameters (σ+\sigma^+, σ\sigma^-) with reaction rates and regioselectivity .

Q. What strategies address discrepancies in equilibrium constants for complex formation during substitution reactions?

  • Methodological Answer : Discrepancies arise from solvent polarity, ion pairing, and competing pathways. Employ ionic strength adjustments (e.g., using NaNO3_3) to modulate lyate ion activity. Isothermal titration calorimetry (ITC) or conductivity measurements can quantify equilibrium constants (K1/K2K_1/K_2) independently of kinetic assumptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.